2-Acetoxy-2',4'-difluoroacetophenone
Overview
Description
Synthesis Analysis
While the synthesis of 2-Acetoxy-2',4'-difluoroacetophenone is not explicitly detailed, we can draw parallels from the microwave synthesis of 2,4-dihydroxyacetophenone, which was synthesized from resorcinol and acetic acid under microwave irradiation . The optimal conditions for this synthesis involved acetic acid, anhydrous zinc chloride, a specific microwave power, and a reaction time of 4 minutes. This suggests that a similar approach could potentially be applied to synthesize the difluoro derivative by substituting the starting materials with appropriate fluoro-containing compounds.
Molecular Structure Analysis
The molecular structure of 2-Acetoxy-2',4'-difluoroacetophenone can be hypothesized to be similar to that of 2,4-dihydroxyacetophenone, which crystallizes in the monoclinic space group with specific cell parameters . The presence of difluoro groups would likely influence the electron density and could affect the crystal packing and overall stability of the compound.
Chemical Reactions Analysis
The papers do not provide information on the chemical reactions specifically involving 2-Acetoxy-2',4'-difluoroacetophenone. However, the synthesis of 4-Acetoxy-2-propyltetrahydrothiophene involved a three-step route with epoxidation, mesylation, and reaction with thioacetate . This indicates that acetoxy groups can participate in various chemical reactions, including intramolecular transesterification, which could be relevant when considering the reactivity of the acetoxy group in 2-Acetoxy-2',4'-difluoroacetophenone.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Acetoxy-2',4'-difluoroacetophenone are not described in the provided papers. However, based on the structure of 2,4-dihydroxyacetophenone, we can infer that the compound would exhibit properties typical of aromatic ketones, such as a certain degree of solubility in organic solvents and potential for intermolecular hydrogen bonding due to the acetoxy group . The difluoro groups would add electronegative character and could influence properties like boiling point, melting point, and reactivity.
Scientific Research Applications
Organic Chemistry
- Application : “2-Acetoxy-2’,4’-difluoroacetophenone” is a chemical compound used in various organic reactions .
- Results or Outcomes : The outcomes of these reactions can vary widely depending on the specific reaction conditions and the other reactants involved .
Generation of α,α-Difluoroenolates
- Application : “2-Acetoxy-2’,4’-difluoroacetophenone” has been used in the generation of α,α-Difluoroenolates from 2-Iodo-2,2-Difluoroacetophenones .
- Method of Application : This process involves the use of Lithium Triethylborohydride (LiEt3BH), a superhydride, in Tetrahydrofuran (THF). The “2-Acetoxy-2’,4’-difluoroacetophenone” is dissolved in THF and then LiEt3BH is added dropwise at -78°C .
- Results or Outcomes : The result of this reaction is the generation of α,α-Difluoroenolates, which are useful intermediates in organic synthesis .
properties
IUPAC Name |
[2-(2,4-difluorophenyl)-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c1-6(13)15-5-10(14)8-3-2-7(11)4-9(8)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCYQJABZIZEAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570492 | |
Record name | 2-(2,4-Difluorophenyl)-2-oxoethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxy-2',4'-difluoroacetophenone | |
CAS RN |
122263-03-0 | |
Record name | 2-(2,4-Difluorophenyl)-2-oxoethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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